Ethyl 2-(indolin-4-yloxy)acetate
Overview
Description
Ethyl 2-(indolin-4-yloxy)acetate is a chemical compound with the formula C12H15NO3 and a molecular weight of 221.25 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms can be determined through techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a boiling point of 77.1°C (170.78°F), and a melting point of -83.6°C (-118.48°F). Its molecular weight is 221.25 g/mol. It is less dense than water and has a density of 0.897 g/cm³ at 25°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Indole Nucleosides : Ethyl 2-(indolin-4-yloxy)acetate is utilized in the synthesis of indole nucleosides. For example, ethyl indolin-3-acetate is a precursor in the production of 1-(β-D-ribofuranosyl)indol-3-acetic acid, a compound with potential biological significance (Chu, Suh, & Cutler, 1986).
Antimicrobial Activity : this compound is used to create compounds with antimicrobial properties. It reacts with hydrazine hydrate to form acetohydrazide, which upon further reaction produces compounds with significant antimicrobial activity (Prasad, 2017).
Pharmacokinetics : This compound is also involved in pharmacokinetic studies. For example, it is used in the quantitative analysis of aminopropan-2-ol derivatives in pharmacokinetic studies, showcasing its application in understanding drug metabolism and distribution (Walczak, 2014).
Synthesis of Succinimidoacetates : It is used in synthesizing succinimidoacetates, compounds that have shown notable antibacterial and antifungal activities. This underscores its role in the development of new antimicrobial agents (Ahmed et al., 2006).
Environmental and Industrial Applications
Flow Chemistry Techniques : this compound is used in flow chemistry for the synthesis of complex molecules, highlighting its role in improving industrial chemical processes. This application is particularly relevant in the synthesis of pharmaceuticals (Örkényi et al., 2017).
Corrosion Inhibition : The compound is studied in the context of corrosion inhibition, particularly in relation to copper. This suggests its potential use in industrial settings for protecting metals against corrosion (Zarrouk et al., 2014).
Antioxidative Properties : this compound derivatives have been investigated for their antioxidative properties. This application is significant in the development of new antioxidants for use in various industries, including pharmaceuticals and food processing (Makkar & Chakraborty, 2018).
Safety and Hazards
Ethyl 2-(indolin-4-yloxy)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate safety measures .
Mechanism of Action
Target of Action
Ethyl 2-(indolin-4-yloxy)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(indolin-4-yloxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular functions . These interactions contribute to the compound’s overall effects on cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Over time, it may undergo degradation, leading to changes in its efficacy and potency . Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolic processes . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of key metabolic enzymes, such as cytochrome P450, which play a crucial role in the metabolism of drugs and other compounds . Additionally, this compound can affect the levels of specific metabolites, thereby modulating cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . This compound can also interact with binding proteins, influencing its localization and accumulation within specific tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s overall efficacy and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and interactions with other biomolecules .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-indol-4-yloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-5,13H,2,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXHIDHBBYHEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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